molecular formula C10H8ClNO B1362530 2-Chloro-1-methyl-1H-indole-3-carbaldehyde CAS No. 24279-74-1

2-Chloro-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1362530
CAS No.: 24279-74-1
M. Wt: 193.63 g/mol
InChI Key: HUVIBKTZVLYGIR-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is particularly notable for its applications in organic synthesis and pharmaceutical intermediates.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-methyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of indole phytoalexin cyclobrassinon and in the biomimetic synthesis of erucalexin, a phytoalexin from the wild crucifer Erucastrum gallicum . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have shown biological activities such as antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, and protein kinase inhibition . These effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It acts as a precursor for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These interactions involve binding with biomolecules, enzyme inhibition or activation, and changes in gene expression, which are crucial for its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are essential factors to consider. It is stored at ambient temperature and has a melting point of 91-96°C . Understanding these temporal effects is vital for its application in biochemical research and pharmaceutical development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit toxic or adverse effects at high doses . It is crucial to determine the threshold effects and safe dosage levels to ensure its therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inherent functional groups can undergo C–C and C–N coupling reactions and reductions, making it a key precursor in the synthesis of various heterocyclic derivatives .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biological activity and therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biological effects . Understanding these localization mechanisms is vital for its application in biochemical research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde typically involves the chlorination of 1-methyl-1H-indole-3-carbaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{1-Methyl-1H-indole-3-carbaldehyde} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-Chloro-1-methyl-1H-indole-3-carboxylic acid.

    Reduction: The compound can be reduced to 2-Chloro-1-methyl-1H-indole-3-methanol using reducing agents like sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 2-Chloro-1-methyl-1H-indole-3-carboxylic acid.

    Reduction: 2-Chloro-1-methyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-methyl-1H-indole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: Used in the study of indole-based biological pathways and interactions.

    Medicine: Acts as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

    1-Methyl-1H-indole-3-carbaldehyde: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-1H-indole-3-carbaldehyde: Similar structure but without the methyl group, affecting its steric and electronic properties.

    2-Chloro-1-methyl-1H-indole-3-carboxylic acid: An oxidized form of the compound with different reactivity and applications.

Uniqueness: 2-Chloro-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the chlorine and methyl groups, which influence its reactivity and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)8(6-13)10(12)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVIBKTZVLYGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310949
Record name 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24279-74-1
Record name 24279-74-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

NaH (60% dispersion in mineral oil) (0.9 g, 22.5 mmole) was added portionwise over 5 min to a solution of 2-chloro-1H-indole-3-carboxaldehyde (3.8 g, 21.2 mmole) and iodomethane (1.5 mL, 24 mmole) in DMF (50 mL) with stirring at 0° C. The reaction was allowed to warm to RT and stir for 4 h, then was concentrated under vacuum. The remaining residue was taken up in EtOAc, and the solution was washed with water then brine, dried (MgSO4), and concentrated to dryness. Trituration with 1:1 Et2O/petroleum ether, filtration, and drying under vacuum gave the title compound (3.10 g, 76%) as an off-white solid: 1H NMR (400 MHz, CDCl3) δ 10.12 (s, 1 H), 8.29 (m, 1 H), 7.33 (m, 3 H), 3.81 (s, 3 H); MS (ES) m/e 194.0 (M+H)+.
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods II

Procedure details

2-Chloroindole-3-carboxaldehyde (2.69 g) and methyl iodide (4.26 g) were dissolved in a mixed solvent of tetrahydrofuran (25 ml) and dimethylsulfoxide (25 ml), and sodium hydride (0.66 g, 60% mineral oil dispersion) was added thereto at 0° C. A 10% aqueous solution of citric acid was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and then a saturated saline, and dried over anhydrous magnesium sulfate. After concentration under reduced pressure, the residue was washed with hexane (30 ml) to give 2-chloro-1-methylindole-3-carboxaldehyde (2.54 g).
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-chloro-1H-indole-3-carboxaldehyde (1.0 g, 5.5 mmol) in DMF (30 mL) is treated portionwise over 10 min with 60% sodium hydride (440 mg, 11 mmol). After stirring for 30 min, methyl iodide (685 μL, 11 mmol) is slowly added and the resulting mixture is stirred 3 hr at room temperature. Water (5 mL) is cautiously added and the solvents are removed. The residue is dissolved in ethyl acetate and washed with water, with brine, dried, filtered and concentrated to give 2-chloro-1-methyl-1H-indole-3-carboxaldehyde (1.16 g, 105%), mp 94.5-95.5° C., as a white solid. MS 194 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
685 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Prepared from (1) (18 g), methyl iodide (17.1 g) and Nail (2.88 g) yielding (3) (18.2 g), m.p. 88°-90° C.
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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